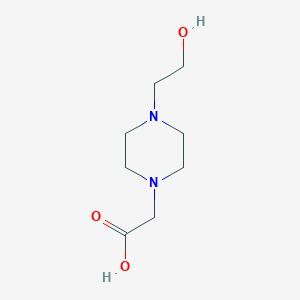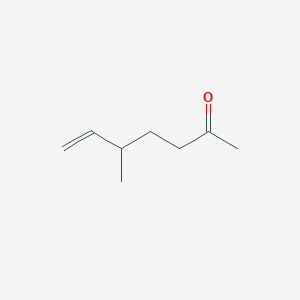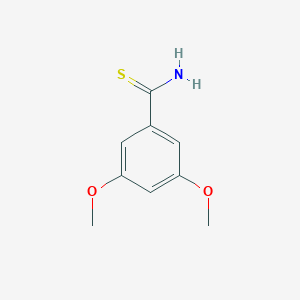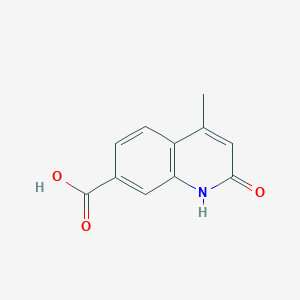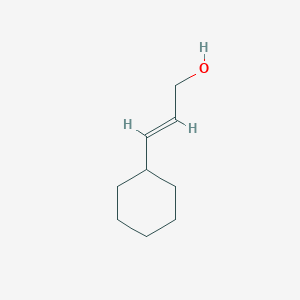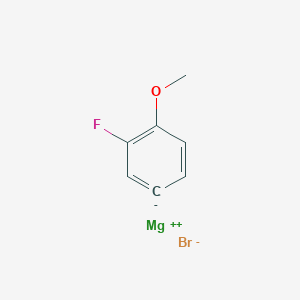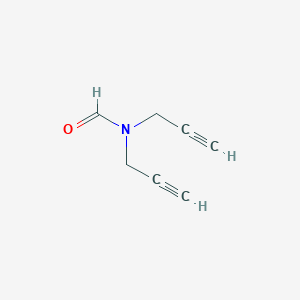
5-Chloro-6-methylpyrimidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methylpyrimidine 1-oxide is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is also known as CMPNO and has the chemical formula C5H5ClN2O. CMPNO is a pyrimidine derivative that contains a chlorine and a methyl group attached to the pyrimidine ring.
Mécanisme D'action
CMPNO acts as a hydrogen peroxide scavenger and reacts with it to form a fluorescent product. The reaction involves the oxidation of CMPNO to a highly fluorescent compound that emits light at a specific wavelength. This property of CMPNO has been used to develop a variety of assays for detecting reactive oxygen species in biological systems.
Biochemical and Physiological Effects:
CMPNO has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various models of disease. Additionally, CMPNO has been shown to have potential anticancer activity and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CMPNO is a versatile compound that can be used in a variety of assays and experiments. Its fluorescent properties make it an excellent probe for detecting reactive oxygen species in biological systems. However, CMPNO is not stable in the presence of light and can decompose over time, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for the research and development of CMPNO. One potential application is in the development of new drugs for the treatment of cancer and other diseases. CMPNO can be used as a starting material for the synthesis of new pyrimidine derivatives with potential biological activity. Another potential application is in the development of new assays for detecting reactive oxygen species in biological systems. CMPNO can be modified to improve its stability and specificity, making it a more effective probe for detecting oxidative stress. Finally, further research is needed to understand the mechanism of action of CMPNO and its potential role in disease prevention and treatment.
Conclusion:
In conclusion, 5-Chloro-6-methylpyrimidine 1-oxide is a versatile compound that has been widely used in scientific research. Its unique properties make it an excellent probe for detecting reactive oxygen species in biological systems and a potential candidate for the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of CMPNO and its potential applications in the field of science.
Méthodes De Synthèse
The synthesis of CMPNO involves the reaction between 5-chloro-6-methylpyrimidine and hydrogen peroxide in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid, and the product is obtained by filtration and recrystallization. This method is simple, efficient, and yields high purity CMPNO.
Applications De Recherche Scientifique
CMPNO has been extensively studied for its potential use in various fields of science. It has been used as a fluorescent probe for detecting hydrogen peroxide and other reactive oxygen species in biological systems. CMPNO has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, CMPNO has been used as a precursor for the synthesis of other pyrimidine derivatives with potential biological activity.
Propriétés
Numéro CAS |
114969-99-2 |
|---|---|
Nom du produit |
5-Chloro-6-methylpyrimidine 1-oxide |
Formule moléculaire |
C5H5ClN2O |
Poids moléculaire |
144.56 g/mol |
Nom IUPAC |
5-chloro-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H5ClN2O/c1-4-5(6)2-7-3-8(4)9/h2-3H,1H3 |
Clé InChI |
XJZPECOTLXWUQQ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC=C1Cl)[O-] |
SMILES canonique |
CC1=[N+](C=NC=C1Cl)[O-] |
Synonymes |
Pyrimidine, 5-chloro-4-methyl-, 3-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
